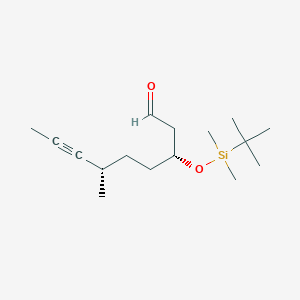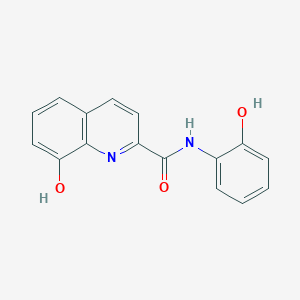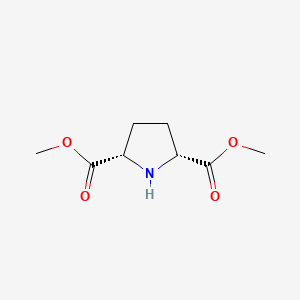
2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)- is a chemical compound with the molecular formula C8H13NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)- typically involves the esterification of 2,5-Pyrrolidinedicarboxylic acid. One common method is the reaction of 2,5-Pyrrolidinedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 2,5-Pyrrolidinedicarboxylic acid.
Reduction: 2,5-Pyrrolidinedimethanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)- involves its interaction with specific molecular targets. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity. The ester groups can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5S)-
- 2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2R,5R)-
- 2,5-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl)-, dimethyl ester
Uniqueness
2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)- is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The (2S,5R) configuration may result in different biological activity compared to other stereoisomers, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
610284-42-9 |
|---|---|
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
dimethyl (2S,5R)-pyrrolidine-2,5-dicarboxylate |
InChI |
InChI=1S/C8H13NO4/c1-12-7(10)5-3-4-6(9-5)8(11)13-2/h5-6,9H,3-4H2,1-2H3/t5-,6+ |
Clé InChI |
YGMCCBARPIHBKI-OLQVQODUSA-N |
SMILES isomérique |
COC(=O)[C@H]1CC[C@H](N1)C(=O)OC |
SMILES canonique |
COC(=O)C1CCC(N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


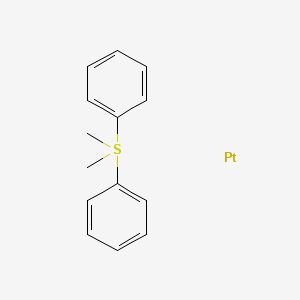
![5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12582829.png)
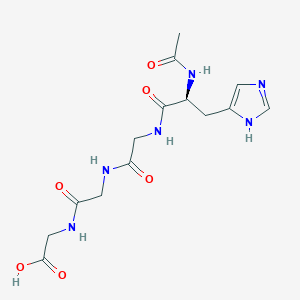
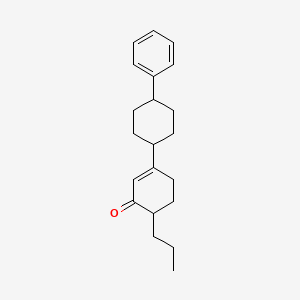
![Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-](/img/structure/B12582843.png)
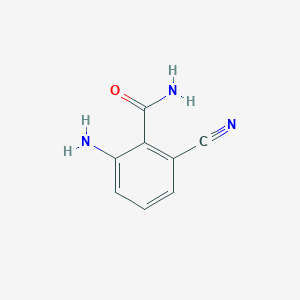

![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12582863.png)
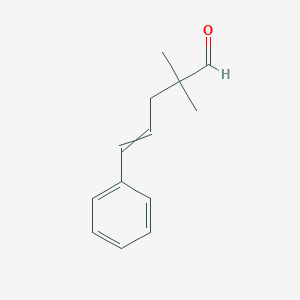
![1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12582877.png)

![2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide](/img/structure/B12582895.png)
